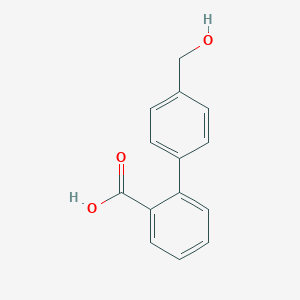
2-(4-Hydroxymethylphenyl)benzoic acid
Vue d'ensemble
Description
2-(4-Hydroxymethylphenyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation and Environmental Applications
- Degradation by Pseudomonas Putida : The compound plays a role in the degradation of biphenyl by Pseudomonas putida, resulting in the formation of benzoic acid and other products, suggesting its utility in bioremediation processes (Catelani et al., 1973).
- Photodecomposition Studies : Research on the ultraviolet irradiation of chlorobenzoic acids, which are structurally related to 2-(4-hydroxymethylphenyl)benzoic acid, indicates its potential in environmental applications, such as water treatment and pollution control (Crosby & Leitis, 1969).
Drug Delivery and Pharmaceutical Research
- Complex Formation for Drug Delivery : Research on the complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous and solid state forms showcases its potential in drug delivery systems, particularly due to its stability and interaction with carrier systems (Dikmen, 2021).
- Molecular Structure Analysis : Analysis of the molecular and crystal structures of 2-(4-hydroxyphenylazo)benzoic acid aids in the research of matrix-assisted laser desorption/ionization time-of-flight mass spectrum (MALDI-TOF-MS), a technique widely used in pharmaceutical analysis (Qian & Huang, 2005).
Advanced Material Research
- Polymer Synthesis : The synthesis and characterization of polymers using benzoic acid derivatives like this compound has implications in advanced materials science, particularly for the development of high-performance polymers with specific properties (Amarnath & Palaniappan, 2005).
Miscellaneous Applications
- Synthetic Reagents : Research on the use of diphenylphosphino)benzoic acid in the Mitsunobu reaction as a bifunctional reagent opens avenues for its application in organic synthesis and chemical research (Muramoto et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAARHTQCNDPYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572216 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-54-8 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
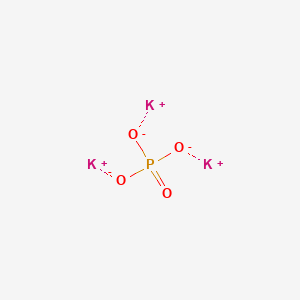

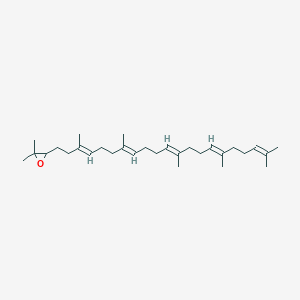
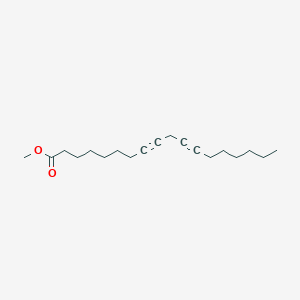
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)


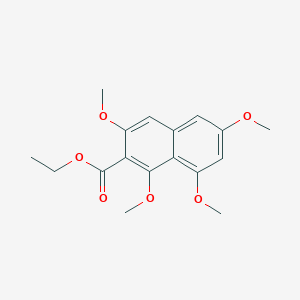


![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)


